3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione
Overview
Description
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione: is a chemical compound with the molecular formula C8H14O4 . It is classified as a β-hydroxy ketone and is known for its unique structural properties, which include two hydroxyl groups and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 3,4-dimethylhexane-2,5-dione using suitable oxidizing agents to introduce the hydroxyl groups at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the final product, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acidic or basic catalysts: For facilitating substitution reactions.
Major Products Formed
Oxidation: Can lead to the formation of 3,4-dioxo-3,4-dimethylhexane-2,5-dione.
Reduction: Can produce 3,4-dihydroxy-3,4-dimethylhexane.
Substitution: Can yield various ethers or esters depending on the substituents used.
Scientific Research Applications
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3,4-dimethylhexane: Lacks the ketone groups present in 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione.
3,4-Dimethylhexane-2,5-dione: Lacks the hydroxyl groups present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Biological Activity
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione (also known as Dihydroxydimedone) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , featuring two hydroxyl groups and two carbonyl groups. This structure allows for various chemical reactions and biological interactions.
Property | Value |
---|---|
Molecular Weight | 174.20 g/mol |
Density | 0.913 g/cm³ |
Boiling Point | 213.2 °C |
Melting Point | Not available |
Synthesis Methods
The synthesis of this compound typically involves the oxidation of 3,4-dimethylhexane-2,5-dione using oxidizing agents like potassium permanganate or chromium trioxide to introduce hydroxyl groups at the 3 and 4 positions. Other methods can include the Claisen condensation reaction.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biological systems. The hydroxyl and carbonyl groups facilitate hydrogen bonding with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for its potential therapeutic applications.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In studies involving human colorectal carcinoma cells (DLD-1), the compound showed significant growth inhibition at concentrations as low as 30 µg/ml.
- The IC50 values for DLD-1 were determined to be approximately 15.5 µg/ml compared to doxorubicin's IC50 of 5.4 µg/ml, indicating a comparable level of efficacy in inhibiting cell proliferation .
Case Study: Interaction with Marine Algae Constituents
A study on the cytotoxicity of chemical constituents from marine algae found that compounds similar to this compound exhibited low toxicity towards normal human mammary epithelial (NHME) cells while demonstrating significant inhibitory effects on cancer cell lines . This suggests a potential for selective cytotoxicity which is desirable in cancer therapeutics.
Comparative Analysis with Similar Compounds
A comparative table illustrates the distinctions between this compound and related diketones:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
This compound | Hydroxyl and diketone groups | Significant cytotoxicity against cancer cells |
3,4-Dimethylhexane-2,5-dione | Lacks hydroxyl groups | Lower reactivity in biological systems |
2,5-Hexanedione | Simpler diketone structure | Limited biological applications |
The presence of hydroxyl groups in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
3,4-dihydroxy-3,4-dimethylhexane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOQFCANZKFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(C)(C(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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